2-Amino-4-ethoxypyridine
Overview
Description
2-Amino-4-ethoxypyridine is a compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 2-Amino-4-ethoxypyridine is 1S/C7H10N2O/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3,(H2,8,9)
. This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
2-Amino-4-ethoxypyridine is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Scientific Research Applications
Chemical and Pharmacological Data
2-Amino-4-ethoxypyridine has been synthesized and studied for its chemical properties. Bijlsma and Hertog (2010) explored the antipyretic effects of monoacetyl compounds of isomeric amino-ethoxypyridines, including 2-amino-4-ethoxypyridine, comparing them to phenacetin. Some isomers showed competitive effects with the benzene derivative. Additionally, 3-Amino-4-ethoxypyridine demonstrated an anaesthetic effect comparable to procaine, though with a bitter taste (Bijlsma & Hertog, 2010).
Synthesis and Antimicrobial Activity
El-Salam and Mohamed (2005) utilized 2-Amino-4-ethoxycarbonylpyridine in the synthesis of 4-substituted-N1-2-pyridylsulfanilamide derivatives to evaluate their antimicrobial activity. A noticeable inhibition of B. subtilis was observed, indicating potential antimicrobial applications (El-Salam & Mohamed, 2005).
Efficient Synthesis Methods
Wang et al. (2013) developed an efficient method for synthesizing 2-amino-4-aryl-3,5-dicarbonitrile-6-ethoxypyridine derivatives. This method features excellent yields and mild reaction conditions, using ethanol and NaOH without classic reagents like amines and 1,3-dicarbonyl compounds (Wang et al., 2013).
Reactivity and Transformations
Pieterse and Hertog (2010) investigated the reactivity of bromine atoms in brominated pyridines, including the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine. This study provides insight into the reactivity and potential transformations of related compounds (Pieterse & Hertog, 2010).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
4-ethoxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZJIUALOQFDEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355857 | |
Record name | 2-Amino-4-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-ethoxypyridine | |
CAS RN |
52311-20-3 | |
Record name | 2-Amino-4-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxypyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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